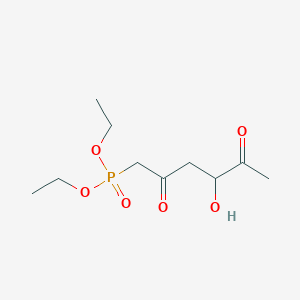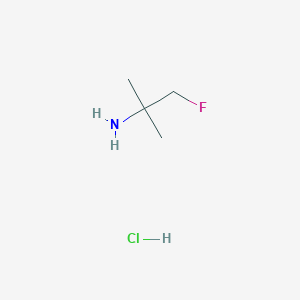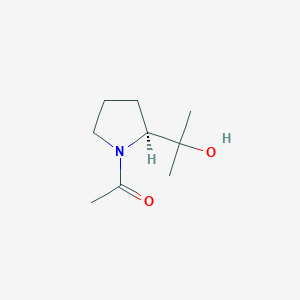
1-Diethoxyphosphinyl-4-hydroxy-2,5-hexanedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Diethoxyphosphinyl-4-hydroxy-2,5-hexanedione, also known as EMP2, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including biochemistry, pharmacology, and material science. EMP2 is a derivative of ethyl methylphosphonic acid, which is a key component of nerve agents such as sarin and soman. However, EMP2 has been extensively studied for its unique properties and potential applications beyond its use as a chemical weapon.
作用機序
The mechanism of action of 1-Diethoxyphosphinyl-4-hydroxy-2,5-hexanedione involves the inhibition of acetylcholinesterase, which leads to an increase in acetylcholine levels. This increase in acetylcholine can result in various physiological effects, including muscle contraction and cognitive function. Additionally, 1-Diethoxyphosphinyl-4-hydroxy-2,5-hexanedione has been shown to have a high affinity for metal ions, which can lead to the formation of metal complexes that have potential applications in material science.
Biochemical and Physiological Effects
1-Diethoxyphosphinyl-4-hydroxy-2,5-hexanedione has been shown to have various biochemical and physiological effects, including the inhibition of acetylcholinesterase and an increase in acetylcholine levels. This increase in acetylcholine can lead to muscle contraction and cognitive function. Additionally, 1-Diethoxyphosphinyl-4-hydroxy-2,5-hexanedione has been shown to have a high affinity for metal ions, which can lead to the formation of metal complexes that have potential applications in material science.
実験室実験の利点と制限
The advantages of using 1-Diethoxyphosphinyl-4-hydroxy-2,5-hexanedione in lab experiments include its unique properties, such as its ability to inhibit acetylcholinesterase and its high affinity for metal ions. Additionally, 1-Diethoxyphosphinyl-4-hydroxy-2,5-hexanedione can be synthesized using various methods, which allows for the production of different forms of the compound with varying properties. However, one limitation of using 1-Diethoxyphosphinyl-4-hydroxy-2,5-hexanedione in lab experiments is its potential toxicity, which can pose a risk to researchers working with the compound.
将来の方向性
There are several future directions for the study of 1-Diethoxyphosphinyl-4-hydroxy-2,5-hexanedione, including its potential applications in pharmacology and material science. In pharmacology, 1-Diethoxyphosphinyl-4-hydroxy-2,5-hexanedione has been studied for its potential use as a biosensor for the detection of organophosphate compounds. Additionally, 1-Diethoxyphosphinyl-4-hydroxy-2,5-hexanedione has been shown to have potential applications in the treatment of Alzheimer's disease, as its inhibition of acetylcholinesterase can lead to an increase in acetylcholine levels, which can improve cognitive function. In material science, 1-Diethoxyphosphinyl-4-hydroxy-2,5-hexanedione has been studied for its ability to form metal complexes, which can have potential applications in the development of new materials with unique properties.
Conclusion
In conclusion, 1-Diethoxyphosphinyl-4-hydroxy-2,5-hexanedione, or 1-Diethoxyphosphinyl-4-hydroxy-2,5-hexanedione, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including biochemistry, pharmacology, and material science. 1-Diethoxyphosphinyl-4-hydroxy-2,5-hexanedione has been extensively studied for its unique properties and potential applications beyond its use as a chemical weapon. Further research is needed to fully understand the potential applications of 1-Diethoxyphosphinyl-4-hydroxy-2,5-hexanedione and its limitations for use in lab experiments.
合成法
1-Diethoxyphosphinyl-4-hydroxy-2,5-hexanedione can be synthesized using various methods, including the reaction of ethyl methylphosphonic acid with 4-hydroxy-2,5-hexanedione in the presence of a catalyst. The reaction typically takes place under controlled conditions, such as at a specific temperature and pressure, to ensure the desired product is obtained. Other methods of synthesis include the use of different reagents and catalysts, which can result in different forms of 1-Diethoxyphosphinyl-4-hydroxy-2,5-hexanedione with varying properties.
科学的研究の応用
1-Diethoxyphosphinyl-4-hydroxy-2,5-hexanedione has been extensively studied for its potential applications in various scientific fields. In biochemistry, 1-Diethoxyphosphinyl-4-hydroxy-2,5-hexanedione has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels, which can have various physiological effects, including muscle contraction and cognitive function. 1-Diethoxyphosphinyl-4-hydroxy-2,5-hexanedione has also been studied for its potential use as a biosensor for the detection of organophosphate compounds, such as nerve agents.
特性
CAS番号 |
113848-02-5 |
|---|---|
製品名 |
1-Diethoxyphosphinyl-4-hydroxy-2,5-hexanedione |
分子式 |
C10H19O6P |
分子量 |
266.23 g/mol |
IUPAC名 |
1-diethoxyphosphoryl-4-hydroxyhexane-2,5-dione |
InChI |
InChI=1S/C10H19O6P/c1-4-15-17(14,16-5-2)7-9(12)6-10(13)8(3)11/h10,13H,4-7H2,1-3H3 |
InChIキー |
HSDQBKZUQHXQHT-UHFFFAOYSA-N |
SMILES |
CCOP(=O)(CC(=O)CC(C(=O)C)O)OCC |
正規SMILES |
CCOP(=O)(CC(=O)CC(C(=O)C)O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Ethyl-1H-benzo[d]imidazole-5,6-diamine](/img/structure/B53912.png)




![[19,21,22,24-Tetraacetyloxy-20-(acetyloxymethyl)-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-18-yl] 1-methyl-6-oxopyridine-3-carboxylate](/img/structure/B53934.png)
![2-amino-N-[1-[[6-(2-amino-1-hydroxy-2-oxoethyl)-18-[3-(diaminomethylideneamino)propyl]-12-(1-hydroxyethyl)-3-(hydroxymethyl)-24-(1-hydroxy-2-methylpropyl)-21-(2-methylpropyl)-2,5,8,11,14,17,20,23,26-nonaoxo-28-phenyl-15-propan-2-yl-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-27-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide](/img/structure/B53936.png)

![6,13-Dichloro-3,10-bis[2-(potassiooxysulfonyloxy)ethylamino]-4,11-bis[2-(potassiooxysulfonyloxy)ethy](/img/structure/B53938.png)



